(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-11-6-5-7-12(2)17(11)22-18(24)15(9-20)8-16-14(4)21-19-23(16)10-13(3)25-19/h5-8,10H,1-4H3,(H,22,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOIVUXEFWZTPL-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N=C3N2C=C(S3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=C(N=C3N2C=C(S3)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Prop-2-enamide Moiety: This involves the condensation of the imidazo[2,1-b][1,3]thiazole intermediate with an appropriate acrylonitrile derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
In a study published in the European Journal of Medicinal Chemistry, derivatives of imidazo-thiazole compounds were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Properties
The compound has also shown promising antibacterial activities. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.
Case Study:
Research conducted on related imidazo-thiazole derivatives demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study indicated that these compounds could inhibit bacterial growth by interfering with protein synthesis mechanisms .
Drug Development
Given its promising biological activities, this compound could serve as a lead compound for drug development targeting specific cancers or bacterial infections. Further optimization of its chemical structure may enhance its efficacy and selectivity.
Biological Research
The compound’s unique properties make it a valuable tool in biological research for studying cellular mechanisms involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The cyano and imidazo[2,1-b][1,3]thiazole moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2,6-dimethylphenyl)prop-2-enamide: Lacks the imidazo[2,1-b][1,3]thiazole group, which may result in different biological activities.
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide: Lacks the N-(2,6-dimethylphenyl) group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The uniqueness of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : CHNS
- Molecular Weight : 315.43 g/mol
The structure features an imidazo-thiazole moiety which is critical for its biological activity. The presence of cyano and prop-2-enamide groups enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit notable cytotoxicity against various cancer cell lines. The specific compound has been evaluated for its anticancer properties against several human tumor cell lines.
Cytotoxicity Studies
In vitro studies have shown that this compound demonstrates significant cytotoxic effects. The following table summarizes the IC values against different cancer cell lines:
These values indicate that the compound is particularly effective against colon cancer cells compared to other types.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Studies suggest that the compound triggers apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound has shown the ability to induce G0/G1 phase arrest in treated cells, preventing their proliferation.
- Inhibition of Tumor Growth : In vivo studies have indicated that this compound can significantly reduce tumor size in xenograft models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key observations include:
- Thiazole and Imidazole Rings : Essential for cytotoxic activity; modifications to these rings can enhance or diminish effectiveness.
- Substituents on Phenyl Group : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring has been shown to increase activity against certain cancer cell lines .
Case Studies
Several case studies highlight the efficacy of similar compounds with related structures:
- Study on Thiazole Derivatives : A series of thiazole derivatives were tested for anticancer activity and showed IC values ranging from 0.74 to 10 µg/mL against HCT116 and other cell lines . This supports the notion that modifications to similar scaffolds can yield potent anticancer agents.
- Imidazo-Thiadiazole Compounds : Another study reported that imidazo-thiadiazole derivatives exhibited IC values as low as 3 µM against HCT116 cells . This suggests that incorporating both thiazole and imidazole functionalities may synergistically enhance biological activity.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide?
- Answer : The compound is typically synthesized via multi-step organic reactions, including:
- Coupling reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) in solvents like DMF or dichloromethane.
- Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core via thermal or catalytic cyclization under inert atmospheres.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric optimization of reactants to minimize byproducts .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : A combination of spectroscopic and crystallographic methods is used:
- X-ray diffraction : Resolves crystal packing and stereochemistry (e.g., Z-configuration of the enamide group) .
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyano group at ~110 ppm in ¹³C NMR).
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS with [M+H]⁺ peak) .
Q. What analytical techniques are used to assess purity and stability?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards.
- TLC : Silica plates with fluorescent indicator; Rf values tracked under UV light.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C).
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks to monitor degradation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Answer :
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and drug-likeness. For example, a logP >3 may indicate poor solubility, prompting structural modifications like adding polar substituents.
- Molecular docking : Screens against target receptors (e.g., kinases) to prioritize derivatives with higher binding affinity.
- DFT calculations : Models tautomeric equilibria (e.g., thione-thiol tautomerism in thiazole rings) to predict reactivity .
Q. How can contradictions in biological activity data be resolved?
- Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., IC50) and cell-based viability assays (e.g., MTT) to confirm activity.
- Dose-response curves : Validate potency across concentrations (e.g., EC50 vs. IC50 discrepancies).
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products.
- Structural analogs : Test derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate pharmacophores .
Q. What strategies are effective in designing derivatives with enhanced bioactivity?
- Answer :
- Functional group replacement : Substitute the 2,6-dimethylphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate electron density.
- Heterocycle variation : Replace imidazo[2,1-b]thiazole with triazolo[1,5-a]pyrimidine to alter π-π stacking interactions.
- QSAR models : Correlate substituent electronegativity with antimicrobial IC50 values to guide synthesis .
Q. How can tautomeric or stereochemical ambiguities be addressed experimentally?
- Answer :
- Variable-temperature NMR : Detects dynamic tautomerism (e.g., thione ↔ thiol) via signal splitting at low temperatures.
- X-ray crystallography : Resolves absolute configuration (e.g., Z/E isomerism in enamide).
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
Methodological Tables
Table 1 : Key Synthetic Parameters from
| Step | Reaction Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12 h | 57 | ¹H NMR, IR, MP (258–259°C) |
| Coupling | Et3N, DCM, RT | 58 | ESI-MS, TLC |
Table 2 : Structural Analogs and Bioactivity (Adapted from )
| Compound | Core Structure | Bioactivity (IC50) |
|---|---|---|
| Analog A | Thiazole-mercapto | Antimicrobial: 12 µM |
| Analog B | Morpholine-derivative | Anticancer: 5 µM |
| Analog C | Pyrimidine-core | Antiviral: 8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
